4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile
Overview
Description
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile is an organic compound with the molecular formula C15H13NO2 It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl alcohol with 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(Methoxyphenyl)methyl ketone.
Reduction: 4-(Hydroxy(4-methoxyphenyl)methyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)benzonitrile
- 4-Hydroxy-3-methoxybenzonitrile
- 4-Hydroxy-2-quinolones
Uniqueness
4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
4-[hydroxy-(4-methoxyphenyl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9,15,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJLWOYFDAVMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459854 | |
Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174813-84-4 | |
Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174813-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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